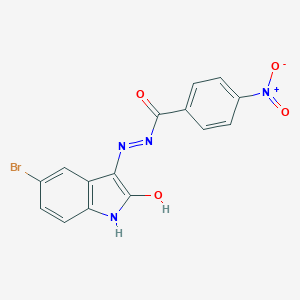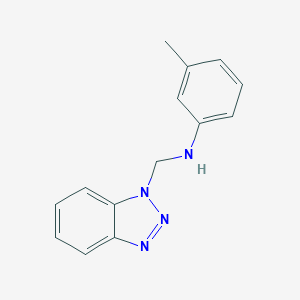
N-(benzotriazol-1-ylmethyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzotriazol-1-ylmethyl)-3-methylaniline: is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a 3-methylaniline group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzotriazol-1-ylmethyl)-3-methylaniline typically involves the reaction of 1H-benzotriazole with 3-methylaniline in the presence of a suitable base and solvent. One common method is the Mannich reaction, where formaldehyde is used as a source of the methylene group. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for purification and quality control ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzotriazole moiety to its reduced form.
Substitution: The benzotriazole moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of N-(benzotriazol-1-ylmethyl)-3-methylaniline.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(benzotriazol-1-ylmethyl)-3-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and UV stabilizer. Its ability to absorb UV light makes it suitable for use in coatings and plastics to prevent degradation.
Wirkmechanismus
The mechanism of action of N-(benzotriazol-1-ylmethyl)-3-methylaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins and DNA, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(1H-Benzotriazol-1-ylmethyl)formamide
Comparison:
- N-(1H-Benzotriazol-1-ylmethyl)benzamide: This compound has a benzamide group instead of a 3-methylaniline group. It is used in similar applications but may have different reactivity and biological activity due to the presence of the amide group.
- N-(1H-Benzotriazol-1-ylmethyl)formamide: This compound has a formamide group, which makes it more polar and potentially more reactive in certain chemical reactions. It is also used in organic synthesis and as a reagent in various chemical processes.
Uniqueness: N-(benzotriazol-1-ylmethyl)-3-methylaniline is unique due to the presence of the 3-methylaniline group, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its reactivity in substitution reactions make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62001-36-9 |
|---|---|
Molekularformel |
C14H14N4 |
Molekulargewicht |
238.29g/mol |
IUPAC-Name |
N-(benzotriazol-1-ylmethyl)-3-methylaniline |
InChI |
InChI=1S/C14H14N4/c1-11-5-4-6-12(9-11)15-10-18-14-8-3-2-7-13(14)16-17-18/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
ADECMSOXBODSSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NCN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-2-phenyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512287.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)
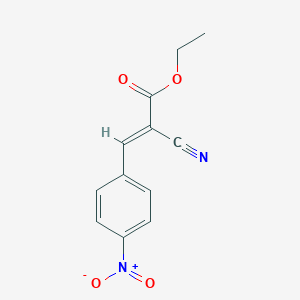
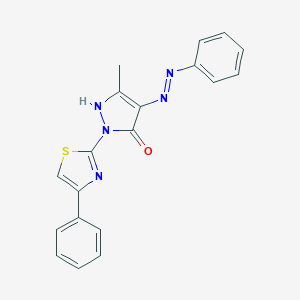

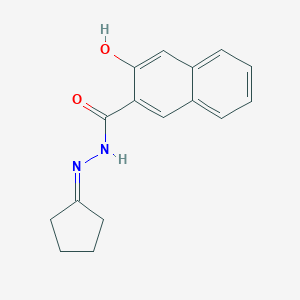
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512314.png)
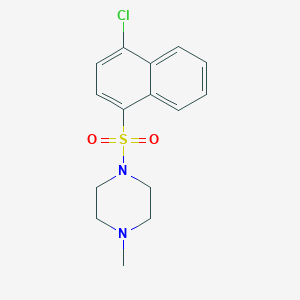
![1-[(2,5-Dichlorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B512317.png)
![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methylbenzene](/img/structure/B512320.png)
![1-Benzyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512321.png)
![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B512322.png)
![1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-METHYL-1-PROPANONE](/img/structure/B512323.png)
